molecular formula C10H12N4O4 B14603350 N-(Ethylcarbamoyl)-2-methyl-5-nitropyridine-3-carboxamide CAS No. 59290-71-0

N-(Ethylcarbamoyl)-2-methyl-5-nitropyridine-3-carboxamide

Cat. No.: B14603350
CAS No.: 59290-71-0
M. Wt: 252.23 g/mol
InChI Key: KNSHATOBWGBNND-UHFFFAOYSA-N
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Description

N-(Ethylcarbamoyl)-2-methyl-5-nitropyridine-3-carboxamide is a chemical compound that belongs to the class of pyridine derivatives It is characterized by the presence of an ethylcarbamoyl group, a methyl group, and a nitro group attached to a pyridine ring

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-(Ethylcarbamoyl)-2-methyl-5-nitropyridine-3-carboxamide typically involves the reaction of 2-methyl-5-nitropyridine-3-carboxylic acid with ethyl isocyanate. The reaction is carried out under controlled conditions, often in the presence of a catalyst to facilitate the formation of the desired product. The reaction mixture is usually heated to a specific temperature to ensure complete conversion of the starting materials.

Industrial Production Methods

In an industrial setting, the production of this compound may involve a multi-step process. This process includes the preparation of intermediate compounds, purification steps, and final synthesis. The use of advanced equipment and optimized reaction conditions ensures high yield and purity of the final product.

Chemical Reactions Analysis

Types of Reactions

N-(Ethylcarbamoyl)-2-methyl-5-nitropyridine-3-carboxamide can undergo various chemical reactions, including:

    Oxidation: The nitro group can be reduced to an amino group under specific conditions.

    Reduction: The compound can be reduced to form different derivatives.

    Substitution: The ethylcarbamoyl group can be substituted with other functional groups.

Common Reagents and Conditions

Common reagents used in these reactions include reducing agents like hydrogen gas or metal hydrides for reduction reactions, and oxidizing agents like potassium permanganate for oxidation reactions. The reactions are typically carried out under controlled temperatures and pressures to ensure the desired outcome.

Major Products Formed

The major products formed from these reactions depend on the specific conditions and reagents used. For example, reduction of the nitro group can yield an amino derivative, while substitution reactions can produce a variety of functionalized pyridine derivatives.

Scientific Research Applications

N-(Ethylcarbamoyl)-2-methyl-5-nitropyridine-3-carboxamide has several scientific research applications:

    Chemistry: It is used as a building block in the synthesis of more complex molecules.

    Biology: The compound is studied for its potential biological activities, including antimicrobial and anticancer properties.

    Medicine: Research is ongoing to explore its potential as a therapeutic agent for various diseases.

    Industry: It is used in the development of new materials and chemical processes.

Mechanism of Action

The mechanism of action of N-(Ethylcarbamoyl)-2-methyl-5-nitropyridine-3-carboxamide involves its interaction with specific molecular targets. The compound can bind to enzymes or receptors, modulating their activity and leading to various biological effects. The exact pathways and targets are still under investigation, but preliminary studies suggest its involvement in key biochemical processes.

Comparison with Similar Compounds

Similar Compounds

Similar compounds to N-(Ethylcarbamoyl)-2-methyl-5-nitropyridine-3-carboxamide include:

  • N-(Methylcarbamoyl)-2-methyl-5-nitropyridine-3-carboxamide
  • N-(Propylcarbamoyl)-2-methyl-5-nitropyridine-3-carboxamide
  • N-(Butylcarbamoyl)-2-methyl-5-nitropyridine-3-carboxamide

Uniqueness

What sets this compound apart from its similar compounds is its specific combination of functional groups, which confer unique chemical and biological properties

Properties

CAS No.

59290-71-0

Molecular Formula

C10H12N4O4

Molecular Weight

252.23 g/mol

IUPAC Name

N-(ethylcarbamoyl)-2-methyl-5-nitropyridine-3-carboxamide

InChI

InChI=1S/C10H12N4O4/c1-3-11-10(16)13-9(15)8-4-7(14(17)18)5-12-6(8)2/h4-5H,3H2,1-2H3,(H2,11,13,15,16)

InChI Key

KNSHATOBWGBNND-UHFFFAOYSA-N

Canonical SMILES

CCNC(=O)NC(=O)C1=C(N=CC(=C1)[N+](=O)[O-])C

Origin of Product

United States

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